REACTION_CXSMILES
|
[C:1]([O:4][Si:5]([CH:12]([CH3:14])[CH3:13])([CH:9]([CH3:11])[CH3:10])[CH:6]([CH3:8])[CH3:7])(=[O:3])[CH3:2].[C:15](O)(=O)C=C>C1(C)C=CC=CC=1.CN(C)C=O>[C:1]([O:4][Si:5]([CH:9]([CH3:11])[CH3:10])([CH:6]([CH3:8])[CH3:7])[CH:12]([CH3:14])[CH3:13])(=[O:3])[CH:2]=[CH2:15]
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Name
|
|
Quantity
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4 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)O[Si](C(C)C)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
heated
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Type
|
DISTILLATION
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Details
|
Azeotropic distillation of acetic acid
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Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O[Si](C(C)C)(C(C)C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |